molecular formula C18H18BrClN2O2 B2459085 1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one CAS No. 2380168-42-1

1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one

Cat. No. B2459085
M. Wt: 409.71
InChI Key: OGHMAXCDBKSWJP-UHFFFAOYSA-N
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Description

1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one, also known as BRD-K13569320, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl aryl ketones and has been studied extensively for its pharmacological properties.

Mechanism Of Action

The mechanism of action of 1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one0 involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cell differentiation. By inhibiting HDACs, 1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one0 can induce the expression of certain genes that can promote cell death in cancer cells. It has also been found to inhibit the activity of the CCR5 receptor, which is used by HIV to enter human cells.

Biochemical And Physiological Effects

1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one0 has been found to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells by activating certain genes involved in the process. It has also been found to reduce inflammation and oxidative stress in Alzheimer's disease by inhibiting the activity of certain enzymes. In HIV, it has been shown to inhibit the replication of the virus by blocking the CCR5 receptor.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one0 is its potential therapeutic applications in various diseases. It has been found to have anti-cancer, neuroprotective, and anti-HIV properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are several future directions for research on 1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one0. One potential direction is the development of more soluble forms of the compound for easier administration. Another direction is the study of its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one0 involves the reaction of 3-(3-chlorophenyl)propan-1-one with 3-bromopyridin-4-yl hydroxide, followed by the addition of pyrrolidine. The resulting product is a white crystalline powder with a molecular weight of 422.82 g/mol.

Scientific Research Applications

1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one0 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and HIV. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In HIV, it has been shown to inhibit the replication of the virus.

properties

IUPAC Name

1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c19-16-11-21-8-6-17(16)24-15-7-9-22(12-15)18(23)5-4-13-2-1-3-14(20)10-13/h1-3,6,8,10-11,15H,4-5,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHMAXCDBKSWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one

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